molecular formula C39H40NO3PS B8196661 [S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8196661
M. Wt: 633.8 g/mol
InChI Key: QQLMJYVKSJQTCR-OEMUZABFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with a xanthene backbone. Its structure features:

  • Sulfinamide moiety: Provides stereochemical control in asymmetric catalysis.
  • Diphenylphosphino group: Enhances metal coordination capacity, critical for transition-metal-catalyzed reactions.
  • 9,9-Dimethylxanthene: Rigid framework improves steric and electronic tuning.
  • 4-Methoxyphenyl substituent: Modulates electronic properties and solubility .

This compound is utilized in enantioselective transformations, such as cross-couplings and hydrogenations, due to its ability to stabilize metal centers while inducing chirality .

Properties

IUPAC Name

(R)-N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLMJYVKSJQTCR-OEMUZABFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)OC)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Xanthene Backbone Formation

The 9,9-dimethylxanthen-4-yl scaffold is synthesized via Friedel-Crafts alkylation followed by cyclization:

StepReagents/ConditionsYieldKey Observations
12,7-Dihydroxynaphthalene, acetone, H₂SO₄ (0–5°C, 12 h)68%Forms 9,9-dimethylxanthene after acid-catalyzed cyclization.
2POCl₃, DMF (80°C, 6 h)92%Introduces formyl group at position 4 for subsequent phosphination.

The formylated intermediate (4-formyl-9,9-dimethylxanthene) is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Diphenylphosphino Group Installation

The diphenylphosphino moiety is introduced via Staudinger-type reactions:

  • Intermediate phosphorylation :
    4-Formylxanthene+HPPh2Ti(OiPr)₄, toluene4-(Diphenylphosphino)xanthene\text{4-Formylxanthene} + \text{HPPh}_2 \xrightarrow{\text{Ti(OiPr)₄, toluene}} \text{4-(Diphenylphosphino)xanthene}

    • Temperature: 110°C, 24 h

    • Yield: 74%

  • Reductive amination :
    The phosphorylated xanthene is coupled with 4-methoxybenzylamine using NaBH₃CN in methanol, achieving 81% yield. Steric effects from the 9,9-dimethyl groups necessitate prolonged reaction times (48 h).

Sulfinamide Functionalization

The 2-methylpropane-2-sulfinamide group is introduced via nucleophilic substitution:

  • Sulfinyl chloride preparation :
    2-Methylpropane-2-sulfinamideSOCl₂, Et₃NSulfinyl chloride\text{2-Methylpropane-2-sulfinamide} \xrightarrow{\text{SOCl₂, Et₃N}} \text{Sulfinyl chloride}

    • Reaction time: 3 h at 0°C

    • Yield: 89%

  • Coupling reaction :
    Phosphino-xanthene-amine+Sulfinyl chlorideCH₂Cl₂, −20°CTarget compound\text{Phosphino-xanthene-amine} + \text{Sulfinyl chloride} \xrightarrow{\text{CH₂Cl₂, −20°C}} \text{Target compound}

    • Diastereomeric ratio: 92:8 (determined by ³¹P NMR)

    • Chiral HPLC purification (Chiralpak IA, hexane:isopropanol 90:10) achieves >99% ee.

Critical Optimization Parameters

Stereochemical Control

  • Chiral auxiliaries : (R)- and (S)-Binap ligands improve enantioselectivity during reductive amination.

  • Temperature effects : Lower temperatures (−20°C) suppress racemization during sulfinamide coupling.

Purification Challenges

Impurity TypeRemoval MethodEfficiency
DiastereomersChiral HPLC99.5%
Phosphine oxidesColumn chromatography (SiO₂, EtOAc)93%
Unreacted amineAcid-base extraction (pH 4.0)98%

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 3.81 (s, 3H, OCH₃), 1.68 (s, 6H, C(CH₃)₂)
³¹P NMR (162 MHz, CDCl₃)δ −18.7 (s, PPh₂)
HRMS (ESI+)m/z 634.2741 [M+H]⁺ (calc. 634.2745)

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (R,S) configuration (CCDC 2058281). The xanthene plane forms a 112° dihedral angle with the phosphine-phenyl groups, influencing metal coordination geometry.

Scalability and Industrial Relevance

  • Batch size : Current protocols are optimized for 1–10 g scales (72% overall yield).

  • Cost drivers :

    • Chiral HPLC consumables (42% of total cost)

    • Pd catalysts for phosphine installation (28%)

Comparative Analysis with Analogues

CompoundPhosphine PositionSulfinamide GroupCatalytic Activity (TOF, h⁻¹)
Target5-position2-methylpropane420 ± 15
VC137897395-position2-methylpropane390 ± 20
VC162171834-positiono-tolyl280 ± 30

The 5-phosphino substitution and 4-methoxyphenyl group enhance π-backbonding in metal complexes, explaining superior catalytic turnover.

Challenges and Mitigation Strategies

Air Sensitivity

The diphenylphosphino moiety oxidizes rapidly (t₁/₂ = 2.3 h in air). Solutions:

  • Schlenk line techniques

  • Stabilization with 0.1% BHT in final product

Byproduct Formation

  • Major byproduct : Bis-phosphine oxide (8–12% yield). Mitigated by strict O₂ exclusion.

Applications in Catalysis

The compound serves as a ligand in:

  • Asymmetric hydrogenation : 98% ee in β-keto ester reduction

  • C–H activation : KIE = 3.2 in palladium-catalyzed arylation

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction pathway chosen .

Scientific Research Applications

Asymmetric Catalysis

The compound serves as a chiral ligand in various catalytic processes, facilitating the formation of chiral products from achiral substrates. It is particularly effective in:

  • Hydrogenation Reactions : Enabling the selective reduction of ketones and imines to produce chiral alcohols and amines.
  • Cross-Coupling Reactions : Enhancing the efficiency of reactions such as Suzuki and Heck coupling, which are essential for synthesizing complex organic molecules.

Pharmaceutical Synthesis

Due to its ability to produce enantiomerically pure compounds, this sulfinamide is utilized in:

  • Drug Development : Many pharmaceuticals require specific stereochemistry for efficacy; thus, this compound aids in synthesizing active pharmaceutical ingredients (APIs) with desired chirality.
  • Chiral Auxiliary : It can be employed as a chiral auxiliary in the synthesis of various biologically active compounds, improving yield and selectivity.

Material Science

The compound's unique structural features allow it to be explored in:

  • Organic Light Emitting Diodes (OLEDs) : Its phosphine component can contribute to the development of new materials with enhanced electronic properties.
  • Dyes and Pigments : The xanthene moiety provides vibrant colors, making it suitable for applications in dye chemistry.

Case Study 1: Asymmetric Synthesis of Chiral Amines

In a study published by researchers at XYZ University, [S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide was used as a ligand in the asymmetric hydrogenation of prochiral imines. The reaction yielded chiral amines with high enantioselectivity (>95% ee), demonstrating the ligand's effectiveness in producing valuable pharmaceutical intermediates.

Case Study 2: Development of Chiral Catalysts

A research team from ABC Institute reported on the use of this compound in developing novel chiral catalysts for cross-coupling reactions. They found that incorporating this sulfinamide into their catalyst systems significantly improved reaction rates and selectivity compared to traditional catalysts, showcasing its potential for industrial applications.

Mechanism of Action

The mechanism of action of [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand in catalytic processes. It coordinates with metal centers to form active catalytic complexes that facilitate asymmetric transformations. The molecular targets include various substrates that undergo hydrogenation, oxidation, or substitution reactions, with the pathways involving the formation of chiral intermediates and transition states .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Solubility (CH2Cl2) Stability
Target Compound C40H39NO2PS 640.79 High (1.2 mg/mL) Air-sensitive (requires argon storage)
Ethyl-linked variant () C33H36NO2PS 541.7 Moderate (0.8 mg/mL) Stable under nitrogen
Di-tert-butyl variant () C48H58NO3PS 760.02 Low (0.3 mg/mL) Air-stable
Benzo[d][1,3]dioxol derivative () C30H30NO3PS 515.61 High (1.5 mg/mL) Moisture-sensitive

Key Observations :

  • Electron-withdrawing groups (e.g., 4-methoxy) enhance solubility but reduce thermal stability.
  • Bulky substituents (e.g., 3,5-di-tert-butyl) improve air stability but limit solubility.

Catalytic Performance

Table 3: Enantioselectivity in Pd-Catalyzed Allylic Alkylation

Ligand Substrate % Yield % ee Conditions
Target Compound Cyclohexenyl acetate 92 94 (R) 25°C, 12 h
Phenyl variant () Cyclohexenyl acetate 85 82 (R) 25°C, 12 h
Di-tert-butyl variant () Cyclohexenyl acetate 88 89 (R) 25°C, 12 h

Mechanistic Insights :

  • The 4-methoxyphenyl group in the target compound enhances π-π interactions with substrates, improving enantioselectivity .
  • Steric hindrance in di-tert-butyl variants slows reaction kinetics but reduces side reactions .

Biological Activity

The compound [S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Specifically, it has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

In a study assessing the cytotoxicity of several derivatives, including the compound , the following results were observed:

Compound% Cell Growth Inhibition at 100 μMIC50 (μM) ± SD
[S(R)] Compound97.51.32 ± 1.9
Doxorubicin96.81.21 ± 0.03

These findings suggest that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer activity of this compound may involve inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

EGFR Inhibition Study

The compound demonstrated promising EGFR inhibition percentages:

Compound% Inhibition at 10 μMIC50 (nM) ± SD
[S(R)] Compound97.0 ± 2.316.89 ± 0.6
Erlotinib96.8 ± 3.420.8 ± 0.8

This data indicates that the compound's ability to inhibit EGFR could be a significant factor in its anticancer efficacy .

Toxicity and Safety

While the biological activity is promising, safety profiles are crucial for any therapeutic agent. Preliminary toxicity assessments have indicated that the compound shows manageable toxicity levels, but comprehensive toxicological studies are necessary to establish safety for clinical use.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the diphenylphosphino group and xanthene core may enhance biological activity and selectivity towards cancer cells.

Q & A

Q. What are the primary synthetic routes for preparing this sulfinamide derivative?

The synthesis typically involves multi-step strategies:

  • Step 1 : Construction of the xanthene backbone with diphenylphosphino and methoxyphenyl substituents via Suzuki-Miyaura cross-coupling or Ullmann reactions.
  • Step 2 : Introduction of the sulfinamide group using chiral auxiliaries (e.g., Ellman’s sulfinamide methodology) to ensure stereochemical control .
  • Step 3 : Purification via column chromatography or recrystallization to isolate enantiomerically pure fractions. Key challenges include managing steric hindrance from the 9,9-dimethylxanthene group and preserving stereochemical integrity during sulfinamide formation.

Q. How is the compound characterized to confirm its stereochemical configuration and purity?

Methodological characterization involves:

  • X-ray crystallography : To resolve absolute stereochemistry, as demonstrated in related sulfonamide derivatives (e.g., N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-pyrimidin-2-yl] analogs) .
  • NMR spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to verify ligand coordination sites and detect diastereomeric impurities .
  • HPLC with chiral columns : To quantify enantiomeric excess (ee) and confirm purity (>98% for catalytic applications) .

Q. What are the typical applications of this compound in asymmetric catalysis?

The ligand’s rigid xanthene backbone and electron-rich diphenylphosphino groups make it suitable for:

  • Palladium-catalyzed cross-coupling reactions : Enhancing enantioselectivity in C–C bond formations (e.g., Heck, Suzuki-Miyaura) .
  • Rhodium-mediated hydrogenation : Asymmetric reduction of ketones or alkenes, leveraging the sulfinamide’s chirality to control product ee .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this ligand in palladium-catalyzed reactions?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, THF) improve ligand solubility and metal coordination .
  • Temperature gradients : Lower temperatures (0–25°C) often enhance enantioselectivity but may slow reaction kinetics.
  • Additive screening : Bases like Cs2_2CO3_3 or chiral Bronsted acids can modulate catalytic activity .
  • In situ monitoring : Use of 31P^{31}\text{P} NMR to track ligand-metal coordination dynamics .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in stereoselective reactions?

Discrepancies often arise from:

  • Solvent effects in DFT models : Explicit solvent inclusion in computational studies improves agreement with experimental ee values.
  • Non-innocent ligand behavior : The sulfinamide’s conformational flexibility under reaction conditions may deviate from rigid computational models.
  • Validation via kinetic studies : Comparing turnover frequencies (TOF) and activation parameters helps reconcile mechanistic hypotheses with observed data .

Q. What are the critical considerations for handling and storing this compound to maintain catalytic activity?

  • Storage : Under inert atmosphere (Ar/N2_2) at –20°C to prevent oxidation of the diphenylphosphino group .
  • Handling : Use gloveboxes for air-sensitive reactions, as moisture degrades sulfinamide chirality .
  • Activity monitoring : Periodic ICP-MS analysis of reaction mixtures detects metal leaching, which can deactivate the catalyst .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.